Molidustat

Vue d'ensemble

Description

Molidustat est un inhibiteur oral de l’hydroxylase prolyle du facteur inductible par l’hypoxie qui induit principalement la production rénale d’érythropoïétine. Il est principalement étudié pour le traitement de l’anémie associée à la maladie rénale chronique . This compound stimule la production d’hémoglobine et de globules rouges en augmentant les niveaux d’érythropoïétine endogène .

Applications De Recherche Scientifique

Molidustat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique mechanism of action as a hypoxia-inducible factor prolyl hydroxylase inhibitor. In biology, it is used to investigate the regulation of erythropoiesis and the body’s response to hypoxia. In medicine, this compound is being evaluated in clinical trials for the treatment of anemia associated with chronic kidney disease In industry, this compound’s production and formulation are of interest for developing effective and safe therapeutic agents .

Mécanisme D'action

Molidustat exerce ses effets en inhibant de manière compétitive et réversible l’hydroxylase prolyle du facteur inductible par l’hypoxie. Cette inhibition stabilise les facteurs inductibles par l’hypoxie, ce qui augmente à son tour la transcription des gènes de l’érythropoïétine. Les niveaux élevés d’érythropoïétine stimulent la production d’hémoglobine et de globules rouges, ce qui permet de traiter l’anémie .

Safety and Hazards

Molidustat has been generally well tolerated in phase IIb clinical trials . In patients not receiving dialysis, this compound increases iron availability . In patients receiving hemodialysis, further investigation is required to understand fully the mechanisms underlying iron mobilization associated with this compound .

Orientations Futures

Molidustat is currently being investigated in clinical phase III trials as this compound sodium for the treatment of anemia in patients with CKD . The MIYABI studies are designed to demonstrate the efficacy of this compound treatment compared with darbepoetin alfa in patients with anemia and non-dialysis-dependent CKD . The results of these studies will provide further evidence for the efficacy and safety of this compound in the treatment of anemia associated with CKD .

Analyse Biochimique

Biochemical Properties

Molidustat interacts with the enzyme HIF prolyl-hydroxylase, inhibiting its activity . This inhibition leads to an increase in the endogenous production of erythropoietin . Erythropoietin is a hormone that stimulates the production of red blood cells, thus playing a crucial role in biochemical reactions related to oxygen transport in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the production of erythropoietin, which in turn stimulates the production of red blood cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an HIF prolyl-hydroxylase inhibitor . By inhibiting this enzyme, this compound prevents the degradation of HIF, leading to an increase in the levels of HIF . This results in an increase in the production of erythropoietin, which stimulates the production of red blood cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to maintain the mean Hemoglobin (Hb) levels within the target range over time . It has also been observed to have a reasonable expectation of efficacy managing anemia in CKD cats .

Dosage Effects in Animal Models

In animal models, this compound has shown to cause a dose-dependent increase of endogenous erythropoietin production and subsequent red blood cell production . This indicates that the effects of this compound can vary with different dosages.

Metabolic Pathways

This compound is involved in the metabolic pathway related to the production of erythropoietin . By inhibiting HIF prolyl-hydroxylase, it increases the levels of HIF, which then stimulates the production of erythropoietin .

Transport and Distribution

Following rapid absorption, this compound-related radioactivity was predominantly distributed in plasma rather than in red blood cells . The total recovery of the administered radioactivity was 97.0%, which was mainly excreted renally (90.7%) .

Méthodes De Préparation

Les méthodes de préparation de molidustat impliquent des voies de synthèse et des conditions réactionnelles qui sont généralement exclusives aux entreprises de fabrication. On sait que le this compound est synthétisé par une série de réactions chimiques qui impliquent la formation de sa structure de base et sa fonctionnalisation ultérieure pour obtenir les propriétés pharmacologiques souhaitées . Les méthodes de production industrielle impliqueraient probablement une optimisation de ces voies de synthèse pour assurer un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Molidustat subit divers types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs qui facilitent les transformations souhaitées. Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires qui sont traités plus avant pour donner l’ingrédient pharmaceutique actif final .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est étudié pour son mécanisme d’action unique en tant qu’inhibiteur de l’hydroxylase prolyle du facteur inductible par l’hypoxie. En biologie, il est utilisé pour étudier la régulation de l’érythropoïèse et la réponse de l’organisme à l’hypoxie. En médecine, le this compound est évalué dans des essais cliniques pour le traitement de l’anémie associée à la maladie rénale chronique Dans l’industrie, la production et la formulation du this compound présentent un intérêt pour le développement d’agents thérapeutiques efficaces et sûrs .

Comparaison Avec Des Composés Similaires

Molidustat est comparé à d’autres inhibiteurs de l’hydroxylase prolyle du facteur inductible par l’hypoxie, tels que le roxadustat et le daprodustat. Ces composés partagent un mécanisme d’action similaire, mais diffèrent par leurs profils pharmacocinétiques, leurs schémas posologiques et leur efficacité clinique. This compound est unique par sa structure moléculaire spécifique et son potentiel de moins d’effets secondaires par rapport à d’autres composés similaires .

Propriétés

IUPAC Name |

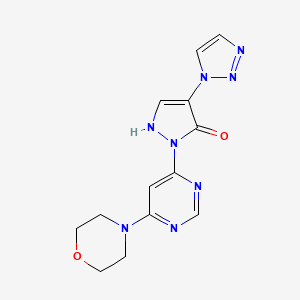

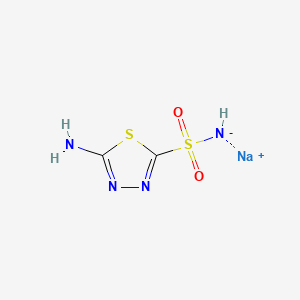

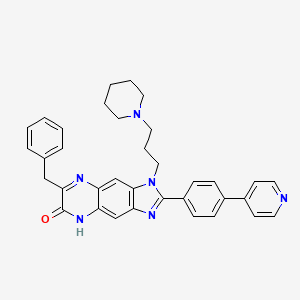

2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMBOKOTALXLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151089 | |

| Record name | Molidustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154028-82-6 | |

| Record name | Molidustat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154028-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molidustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154028826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molidustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molidustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-2-[6-(4-morpholinyl)-4-pyrimidinyl]-4-(1H-1,2,3-triazol-1-yl)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLIDUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JH486CZ13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

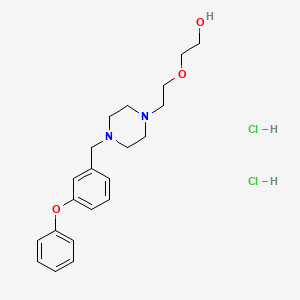

![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)

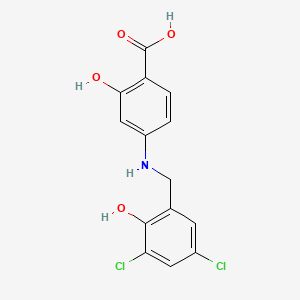

![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)

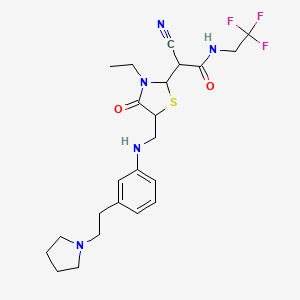

![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)